

Application Notes and Protocols for the Quantification of Methaniazide in Biological Samples

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Compound of Interest

Compound Name: *Methaniazide*

Cat. No.: *B076274*

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Introduction

Methaniazide, a derivative of the frontline antituberculosis drug isoniazid, is a compound of interest in pharmacological and toxicological studies. Accurate quantification of **Methaniazide** in biological matrices such as plasma, urine, and tissue homogenates is crucial for pharmacokinetic, pharmacodynamic, and metabolism studies. This document provides detailed application notes and protocols for the determination of **Methaniazide** using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

While specific validated methods for **Methaniazide** are not widely published, the protocols presented here are based on established and validated methods for its parent compound, isoniazid, and its primary metabolites. These methods can be adapted and validated for the specific quantification of **Methaniazide**.

Analytical Methods Overview

Two primary analytical techniques are recommended for the quantification of **Methaniazide** in biological samples:

- High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A robust and widely available technique suitable for routine analysis. It offers good sensitivity and selectivity for compounds with a suitable chromophore, such as **Methaniazide**.
- Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): The gold standard for bioanalytical quantification due to its high sensitivity, specificity, and ability to analyze complex mixtures.^[1] It is particularly useful for detecting low concentrations of the analyte and its metabolites.

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantification of isoniazid, the parent compound of **Methaniazide**, in human plasma. These values should serve as a reference for the expected performance of a validated **Methaniazide** assay.

Table 1: HPLC-UV Method Validation Parameters for Isoniazid in Human Plasma

Parameter	Typical Value
Linearity Range	0.5 - 20 µg/mL ^[2]
Correlation Coefficient (r ²)	> 0.99 ^[2]
Lower Limit of Quantification (LLOQ)	0.5 µg/mL ^[2]
Intra-day Precision (%RSD)	< 15% ^[2]
Inter-day Precision (%RSD)	< 15% ^[2]
Accuracy (%Recovery)	85 - 115%
Recovery	> 80%

Table 2: LC-MS/MS Method Validation Parameters for Isoniazid in Human Plasma

Parameter	Typical Value
Linearity Range	0.2 - 10 µg/mL[3]
Correlation Coefficient (r ²)	> 0.99[3]
Lower Limit of Quantification (LLOQ)	0.2 µg/mL[3]
Intra-day Precision (%CV)	< 9%[3]
Inter-day Precision (%CV)	< 9%[3]
Accuracy	92.1 - 105.5%[3]
Recovery	Consistent with CV < 9.36%[4]
Matrix Effect	Consistent with CV < 9.36%[4]

Experimental Protocols

Protocol 1: Quantification of Methaniazide in Human Plasma by HPLC-UV

This protocol is adapted from a validated method for isoniazid.[2]

1. Materials and Reagents

- **Methaniazide** reference standard
- Internal Standard (IS) (e.g., caffeine or a structural analog)
- HPLC-grade methanol, acetonitrile, and water
- Trichloroacetic acid (TCA) or other protein precipitation agent
- Phosphate buffer
- Human plasma (drug-free)

2. Sample Preparation

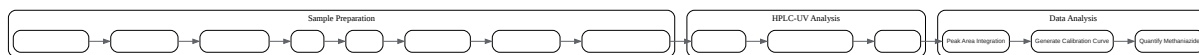
- Pipette 100 μ L of human plasma into a microcentrifuge tube.
- Add 10 μ L of the internal standard working solution.
- Add 200 μ L of methanol or acetonitrile to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase.
- Inject 20 μ L into the HPLC system.

3. HPLC-UV Conditions

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m)
- Mobile Phase: A mixture of phosphate buffer and acetonitrile (e.g., 95:5 v/v), pH adjusted.
- Flow Rate: 1.0 mL/min
- Detection Wavelength: Determined by the UV absorbance maximum of **Methaniazide**.
- Column Temperature: Ambient or controlled at 25°C.

4. Calibration and Quality Control

- Prepare calibration standards by spiking drug-free plasma with known concentrations of **Methaniazide**.
- Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
- Analyze calibration standards and QC samples with each batch of study samples.



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HPLC-UV Experimental Workflow

Protocol 2: Quantification of Methaniazide in Human Plasma by LC-MS/MS

This protocol is based on a validated method for isoniazid and its metabolites.[4]

1. Materials and Reagents

- **Methaniazide** reference standard
- Stable isotope-labeled internal standard (e.g., **Methaniazide-d4**) is highly recommended.
- LC-MS grade methanol, acetonitrile, and water
- Formic acid or ammonium formate
- Human plasma (drug-free)

2. Sample Preparation

- Pipette 50 µL of human plasma into a microcentrifuge tube.
- Add 10 µL of the internal standard working solution.
- Add 150 µL of acetonitrile containing 0.1% formic acid for protein precipitation.
- Vortex for 30 seconds.
- Centrifuge at 13,000 rpm for 5 minutes.

- Transfer a portion of the supernatant to an autosampler vial.
- Inject 5 µL into the LC-MS/MS system.

3. LC-MS/MS Conditions

- LC System: A high-performance or ultra-high-performance liquid chromatography system.
- Column: A suitable C18 or HILIC column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient Elution: A gradient program to ensure separation from endogenous interferences.
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- MRM Transitions: Specific precursor-to-product ion transitions for **Methaniazide** and the internal standard must be optimized.

4. Data Acquisition and Analysis

- Acquire data in Multiple Reaction Monitoring (MRM) mode.
- Integrate the peak areas of the analyte and internal standard.
- Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration.
- Quantify **Methaniazide** concentrations in unknown samples using the calibration curve.

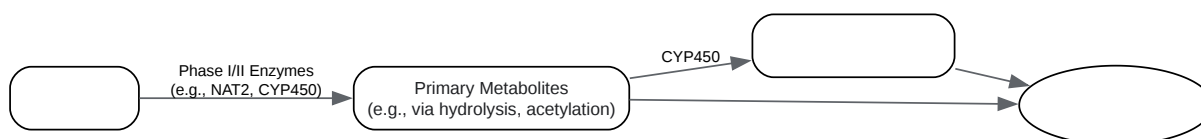


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LC-MS/MS Experimental Workflow

Methaniazide Metabolism and Signaling Pathway Considerations

Methaniazide, as a derivative of isoniazid, is expected to undergo metabolic pathways similar to its parent compound. The primary metabolic route for isoniazid involves N-acetylation by N-acetyltransferase 2 (NAT2), followed by hydrolysis to isonicotinic acid and acetylhydrazine. Acetylhydrazine can be further metabolized by cytochrome P450 enzymes to form reactive intermediates. When developing an analytical method, it is important to consider the quantification of not only the parent drug but also its major metabolites to gain a comprehensive understanding of its pharmacokinetic profile.



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General Metabolic Pathway

Conclusion

The protocols and data presented provide a strong foundation for developing and validating robust analytical methods for the quantification of **Methaniazide** in biological samples. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the study, including the required sensitivity, selectivity, and sample throughput. It is imperative that

any adapted method undergoes a full validation according to regulatory guidelines to ensure the reliability and accuracy of the generated data.

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